[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol CAS 111340-39-7 properties
[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol CAS 111340-39-7 properties
Executive Summary
In the landscape of modern medicinal chemistry, the strategic utilization of privileged scaffolds is paramount for overcoming pharmacokinetic and pharmacodynamic bottlenecks. [1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol (CAS 111340-39-7) represents a highly versatile, small-molecule building block[1]. Characterized by a 1,2,4-triazole core substituted with an N1-isopropyl group and a C5-hydroxymethyl vector, this compound is engineered to serve as a metabolically stable bioisostere for amides and esters[2].
This technical guide explores the physicochemical properties, mechanistic rationale, and synthetic methodologies associated with CAS 111340-39-7. By providing field-proven, self-validating protocols, this document equips drug development professionals with the actionable insights required to integrate this scaffold into complex active pharmaceutical ingredients (APIs), ranging from microtubule-targeting agents to novel antiviral kinase inhibitors[3][4].
Physicochemical Properties & Molecular Descriptors
Understanding the intrinsic molecular descriptors of CAS 111340-39-7 is critical for predicting its behavior in both synthetic workflows and biological systems. The table below summarizes the core quantitative data, including predicted Collision Cross Section (CCS) values which are vital for ion mobility-mass spectrometry (IM-MS) characterization[5].
| Property | Value |
| Chemical Name | [1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol |
| CAS Registry Number | 111340-39-7 |
| Molecular Formula | C₆H₁₁N₃O |
| Monoisotopic Mass | 141.09021 Da |
| SMILES String | CC(C)N1C(=NC=N1)CO |
| Predicted CCS [M+H]⁺ | 129.4 Ų |
| Predicted CCS [M+Na]⁺ | 138.3 Ų |
| Predicted CCS [M-H]⁻ | 128.0 Ų |
Mechanistic Rationale for Scaffold Selection
The architecture of CAS 111340-39-7 is not arbitrary; it is a meticulously designed pharmacophore that addresses several common liabilities in lead optimization.
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Amide Bioisosterism: The 1,2,4-triazole ring is a well-documented bioisostere for amide bonds. It mimics the planar geometry and hydrogen-bond acceptor capabilities of an amide while being entirely resistant to enzymatic hydrolysis by amidases[2][4]. This substitution frequently leads to enhanced metabolic stability and prolonged half-life in vivo.
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Lipophilic Tuning via the Isopropyl Group: The N1-isopropyl moiety serves a dual purpose. First, it increases the overall lipophilicity (LogP) of the molecule, which can enhance membrane permeability and oral bioavailability. Second, the branched nature of the isopropyl group provides steric shielding to the adjacent triazole nitrogens, modulating their basicity and potentially reducing off-target hERG liabilities[4].
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The C5-Hydroxymethyl Synthetic Vector: The primary alcohol at the C5 position acts as a highly reactive synthetic handle. It can be readily oxidized to an aldehyde for reductive aminations, converted to a leaving group (halogen/sulfonate) for nucleophilic substitutions, or used directly in Mitsunobu etherifications.
Pharmacophore mapping of CAS 111340-39-7 highlighting logical bioisosterism.
Synthetic Methodologies & Workflows
To harness the potential of CAS 111340-39-7, researchers must execute downstream functionalizations with high fidelity. The following protocols are designed as self-validating systems, incorporating specific causal reasoning for reagent selection and in-process controls to ensure reproducibility.
Protocol 1: Oxidation to Triazole-5-Carbaldehyde
Objective: Convert the C5-hydroxymethyl group to an aldehyde to serve as an electrophile for subsequent reductive aminations.
Mechanistic Causality: We utilize Dess-Martin Periodinane (DMP) rather than Jones reagent or KMnO₄. The 1,2,4-triazole ring is electron-rich and sensitive to harsh, acidic oxidants which can lead to over-oxidation to the carboxylic acid or ring degradation. DMP provides a mild, neutral pathway that arrests oxidation strictly at the aldehyde stage.
Step-by-Step Procedure:
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Preparation: Dissolve 1.0 eq of CAS 111340-39-7 in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration under an inert argon atmosphere.
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Reagent Addition: Cool the solution to 0 °C. Portion-wise, add 1.2 eq of Dess-Martin Periodinane.
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Reaction Propagation: Remove the ice bath and allow the reaction to stir at ambient temperature for 2 hours.
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Self-Validation (In-Process Control): Analyze an aliquot via LC-MS. The reaction is complete when the starting material mass ([M+H]⁺ = 142.1) is fully consumed, replaced by the aldehyde mass ([M+H]⁺ = 140.1).
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Quench & Workup: Quench the reaction with an equal volume of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Stir vigorously for 30 minutes until the organic layer is clear (indicating the reduction of iodine byproducts). Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol 2: Conversion to 5-(Chloromethyl)triazole
Objective: Transform the alcohol into a highly reactive alkylating agent for Sₙ2 substitutions.
Mechanistic Causality: Thionyl chloride (SOCl₂) is selected over phosphorus tribromide (PBr₃) because the byproducts of SOCl₂ (SO₂ and HCl) are gaseous. This allows for a concentration-based workup, avoiding aqueous extraction which could prematurely hydrolyze the highly reactive chloromethyl intermediate back to the starting alcohol.
Step-by-Step Procedure:
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Preparation: Dissolve 1.0 eq of CAS 111340-39-7 in anhydrous DCM (0.5 M). Add a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq) to generate the Vilsmeier-Haack type intermediate, which accelerates the chlorination.
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Reagent Addition: Cool to 0 °C. Dropwise, add 1.5 eq of SOCl₂.
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Reaction Propagation: Stir at room temperature for 3 hours.
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Self-Validation (In-Process Control): Quench a 10 µL aliquot into 1 mL of anhydrous methanol. Analyze via LC-MS. The presence of the methyl ether ([M+H]⁺ = 156.1)—formed via rapid solvolysis of the chloride—confirms the successful generation of the reactive intermediate.
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Workup: Concentrate the reaction mixture in vacuo to remove DCM and excess SOCl₂. Co-evaporate twice with anhydrous toluene to strip residual HCl, yielding the product as a hydrochloride salt ready for immediate use.
Synthetic workflow demonstrating downstream functionalization of CAS 111340-39-7.
Applications in Target-Directed Drug Discovery
The strategic incorporation of the 1-isopropyl-1,2,4-triazole motif has yielded significant breakthroughs across multiple therapeutic areas.
Antiviral CSNK2 Inhibitors: Recent crystallographic evidence in the development of pyrazolo[1,5-a]pyrimidine host CSNK2 inhibitors (targeting β-coronavirus replication) demonstrated that replacing a labile amide group with a 1,2,4-triazole significantly improved potency. The triazole nitrogens successfully formed critical hydrogen bonds with Lys68 and a buried water molecule in the ATP-binding pocket, proving that the triazole is a privileged bioisostere that perfectly fits the steric and electronic requirements of the kinase domain[4].
Microtubule Targeting Agents: In the optimization of tubulin polymerization inhibitors (e.g., Combretastatin A-4 analogs), 1,2,4-triazoles have been utilized as rigid linkers. The triazole core restricts the conformational freedom of the molecule, locking it into the bioactive cis-configuration required for binding to the colchicine site on tubulin, thereby increasing the efficacy of the lead molecules[3].
References
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PubChemLite - 111340-39-7 (C6H11N3O) . Université du Luxembourg. Available at:[Link][5]
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Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents . National Center for Biotechnology Information (PMC). Available at: [Link][3]
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More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication . Journal of Medicinal Chemistry - ACS Publications. Available at:[Link][4]
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Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides . Drug Hunter. Available at: [Link][2]
Sources
- 1. Building Blocks | CymitQuimica [cymitquimica.com]
- 2. drughunter.com [drughunter.com]
- 3. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
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